(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
“(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is a chemical compound used in scientific research. It possesses diverse applications, such as studying drug interactions and developing new pharmaceuticals1.
Synthesis Analysis
Unfortunately, specific information on the synthesis of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is not readily available from the sources I have access to.Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and reactivity. However, specific details about the molecular structure of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not available in the sources I have access to.Chemical Reactions Analysis
The chemical reactions involving “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not readily available from the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and uses. The molecular formula of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is C12H12O32. However, other specific physical and chemical properties are not readily available from the sources I have access to.Scientific Research Applications
Crystal Structure and Molecular Interaction
- The compound N-Phenylmaleamic acid, closely related to "(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid," demonstrates significant crystallographic properties. The molecules in this compound are essentially planar and exhibit intramolecular hydrogen bonding, leading to the formation of a flat ribbon structure in the crystal lattice. This highlights its potential in crystal engineering and the study of molecular interactions (K. Lo & S. Ng, 2009).
Synthesis and Chemical Reactivity
The synthesis of a series of substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids demonstrates the versatility of these compounds in chemical synthesis. These compounds, produced through reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity, indicating their potential in medicinal chemistry and as a basis for developing new therapeutic agents (С. А. Шипиловских et al., 2013).
Research on the facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid explores the chemical reactivity of 4-(2-tetryl)-4-oxobut-2-enoic acid. This work demonstrates the compound's utility in generating diverse heterocyclic compounds, which are crucial in drug design and organic synthesis (M. Salem et al., 2014).
Biological Activity
- A study on the synthesis and biological activity of 4-ARYL-2-[(2-oxo-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides reveals these compounds' analgesic and antibacterial properties. The findings suggest that certain derivatives within this class exhibit low toxicities while maintaining activities comparable to or exceeding those of reference drugs. This underscores their potential application in developing new analgesic and antibacterial agents (R. Bykov et al., 2018).
Spectroscopic Characterization and Polymorphism
- The spectroscopic characterization of mefenamic acid polymorphs elucidates the structural and morphological differences between these forms. Such studies are crucial for understanding the physical properties of pharmaceutical compounds and can inform the development of drugs with optimized efficacy and stability (V. Cunha et al., 2014).
Safety And Hazards
Understanding the safety and hazards of a compound is crucial for its safe handling and use. Unfortunately, specific information on the safety and hazards of “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” is not readily available from the sources I have access to.
Future Directions
The future directions of research involving “(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid” are not readily available from the sources I have access to.
properties
IUPAC Name |
(E)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWFYKQDVWJSU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.